Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate
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Overview
Description
Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate: is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a pyrazine ring attached to a benzoate moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate typically involves the condensation of pyrazine-2-carboxylic acid with 4-aminobenzoic acid, followed by esterification with propanol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The esterification step may require acidic or basic conditions to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzoate moiety.
Scientific Research Applications
Chemistry: Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzoate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
- Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
- Propyl 4-[(2-methylbenzoyl)amino]benzoate
- Propyl 4-[(4-methylbenzoyl)amino]benzoate
- Propyl 4-[(4-isopropylphenoxy)acetyl)amino]benzoate
Comparison: Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it more versatile in terms of chemical reactivity and biological activity compared to its analogs. The pyrazine ring also enhances the compound’s ability to form hydrogen bonds and π-π interactions, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
propyl 4-(pyrazine-2-carbonylamino)benzoate |
InChI |
InChI=1S/C15H15N3O3/c1-2-9-21-15(20)11-3-5-12(6-4-11)18-14(19)13-10-16-7-8-17-13/h3-8,10H,2,9H2,1H3,(H,18,19) |
InChI Key |
OPXMCNYOYXIVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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